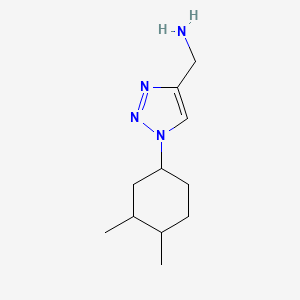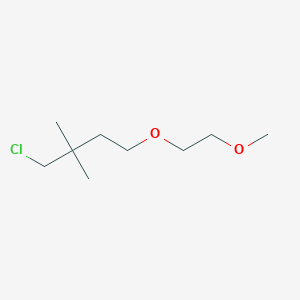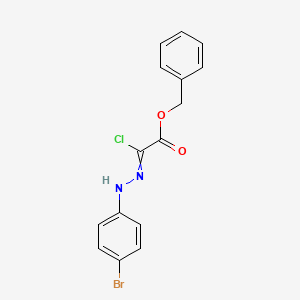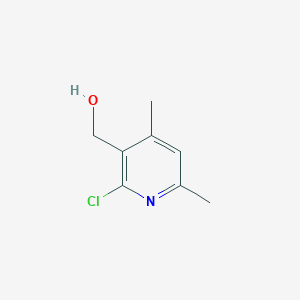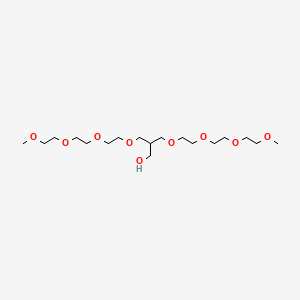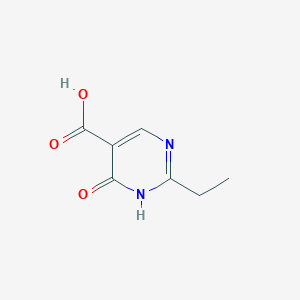
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its role as a xanthine oxidase inhibitor, which makes it a promising candidate for the treatment of hyperuricemia and related conditions .
Preparation Methods
The synthesis of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydropyrimidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s role as a xanthine oxidase inhibitor makes it valuable in studying enzyme inhibition and related metabolic pathways.
Medicine: Its potential therapeutic applications include the treatment of hyperuricemia and gout.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The primary mechanism of action of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby helping to manage conditions like hyperuricemia. The molecular targets include key residues in the xanthine oxidase active site, such as Glu802, Arg880, and Asn768, which interact with the compound through hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid include:
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds also exhibit xanthine oxidase inhibitory activity but may differ in their potency and selectivity.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These derivatives vary in their substituents, which can affect their biological activity and pharmacokinetic properties. The uniqueness of this compound lies in its specific ethyl substitution, which contributes to its distinct pharmacological profile and potential therapeutic benefits
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-2-5-8-3-4(7(11)12)6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
TXNBXCNSEIEFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


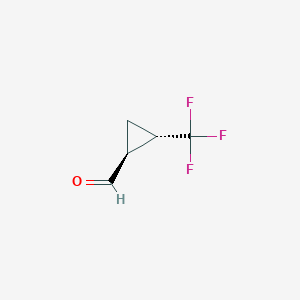
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)

![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
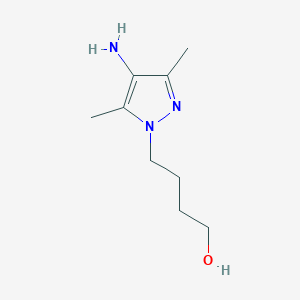
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)

